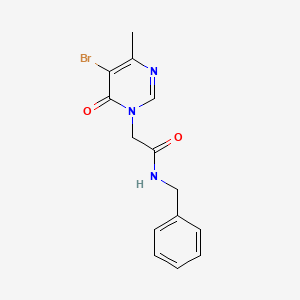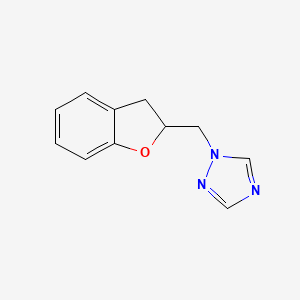
5-Bromo-4-(4-ethyl-2-nitrophenoxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-(4-ethyl-2-nitrophenoxy)pyrimidine, also known as BPNP, is a chemical compound that has gained attention in scientific research due to its potential as a pharmaceutical agent. BPNP is a pyrimidine derivative that has been synthesized through various methods and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-(4-ethyl-2-nitrophenoxy)pyrimidine is not fully understood, but it is believed to work by inhibiting certain enzymes or proteins involved in various cellular processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition can lead to DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, this compound has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Bromo-4-(4-ethyl-2-nitrophenoxy)pyrimidine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, this compound has been shown to have low toxicity in vitro, making it a safe compound to work with. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research involving 5-Bromo-4-(4-ethyl-2-nitrophenoxy)pyrimidine. One area of interest is the development of new antibiotics based on the antimicrobial properties of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurological disorders. Finally, the development of new synthesis methods for this compound could lead to more efficient and cost-effective production of this compound.
Métodos De Síntesis
The synthesis of 5-Bromo-4-(4-ethyl-2-nitrophenoxy)pyrimidine involves the reaction of 4-ethyl-2-nitrophenol with 5-bromo-2-chloropyrimidine in the presence of a base. The resulting compound is then purified through recrystallization or chromatography. This method has been used in several studies to produce this compound with high purity and yield.
Aplicaciones Científicas De Investigación
5-Bromo-4-(4-ethyl-2-nitrophenoxy)pyrimidine has been studied for its potential use in various fields of scientific research. It has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. This compound has also been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, as it has been shown to have neuroprotective effects.
Propiedades
IUPAC Name |
5-bromo-4-(4-ethyl-2-nitrophenoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O3/c1-2-8-3-4-11(10(5-8)16(17)18)19-12-9(13)6-14-7-15-12/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWSRQYDLDTEPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC2=NC=NC=C2Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B7579484.png)
![(E)-3-(4-fluorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7579505.png)
![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-[3-(2-methylpropoxy)phenyl]methanone](/img/structure/B7579517.png)
![2-[[(5-Ethylthiophene-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579525.png)
![2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579528.png)
![2-[(1H-indole-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579538.png)

![2-[[2-(1,2,4-Triazol-1-yl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579544.png)
![1-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethylcarbamoyl)cyclopropane-1-carboxylic acid](/img/structure/B7579550.png)
![2-[[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579558.png)
![2-[[[(E)-3-(2-bromophenyl)prop-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579559.png)
![2-[[(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579564.png)
![2-[[(2-Cyclopent-2-en-1-ylacetyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579567.png)